4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride
Description
4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride (CAS: Not explicitly provided in evidence) is a bicyclic amine derivative with a partially hydrogenated pyridine ring system. Structurally, it comprises two pyridine rings linked at the 3- and 4'-positions, with a methyl substituent on the tetrahydro-pyridine moiety. The dihydrochloride salt enhances its solubility and stability for pharmacological applications.
Properties
Molecular Formula |
C11H16Cl2N2 |
|---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
4-(4-methyl-1,2,3,6-tetrahydropyridin-5-yl)pyridine;dihydrochloride |
InChI |
InChI=1S/C11H14N2.2ClH/c1-9-2-5-13-8-11(9)10-3-6-12-7-4-10;;/h3-4,6-7,13H,2,5,8H2,1H3;2*1H |
InChI Key |
GGCMSCRRSFSNSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CNCC1)C2=CC=NC=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride typically involves the alkylation of bipyridine derivatives. One common method is the direct N-alkylation using commercially available starting compounds. The reaction conditions often include the use of solvents like dichloromethane and reagents such as 1,3-propanesultone . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of bipyridinium salts, while reduction can yield tetrahydropyridine derivatives .
Scientific Research Applications
4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride has several scientific research applications. In chemistry, it is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions . In medicine, it is being explored for its neuroprotective and anti-inflammatory properties . Additionally, it has industrial applications in the development of redox flow batteries and electrochromic devices .
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride involves its interaction with molecular targets and pathways. In biological systems, it can act as a redox-active compound, participating in electron transfer reactions. This can lead to the modulation of oxidative stress and inflammation pathways . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry applications .
Comparison with Similar Compounds
Key Structural Analogs
The following table highlights structural analogs and their pharmacological relevance:
Mechanistic Insights
- MPTP vs. 4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride: MPTP’s neurotoxicity arises from its conversion to MPP+, which inhibits mitochondrial complex I, leading to dopaminergic neuron death . In contrast, the bipyridine structure of 4-methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride may confer selectivity for serotonin receptors (e.g., 5-HT3 or 5-HT4 subtypes) due to its bicyclic amine framework, which aligns with known 5-HT receptor ligands . However, experimental validation is required.
5-HT Receptor Affinity : The compound’s bipyridine core resembles ligands targeting 5-HT3 receptors, which are ligand-gated ion channels involved in emesis and anxiety. Substitution patterns (e.g., methyl groups) influence binding affinity and functional activity .
Biological Activity
4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride (CAS Number: 2445790-77-0) is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H16Cl2N2
- Molecular Weight : 247.1641 g/mol
- Structure : The compound features a tetrahydro-bipyridine structure which is significant in its biological activity.
Biological Activities
Research indicates that compounds similar to 4-methyl-1,2,5,6-tetrahydro-3,4'-bipyridine exhibit various biological activities:
- Antitumor Activity :
- Antibacterial Properties :
- Anti-inflammatory Effects :
The biological activity of 4-methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride can be attributed to its interaction with various biological targets:
- HDAC Inhibition : The compound may inhibit HDAC enzymes, which are involved in the regulation of gene expression related to inflammation and cancer .
- Cell Signaling Pathways : It likely affects multiple signaling pathways that regulate cell proliferation and survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of tetrahydropyridine derivatives:
Q & A
Q. How can researchers optimize the synthesis of 4-methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for bipyridine coupling reactions to enhance solubility .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve cross-coupling efficiency in bipyridine frameworks .
- Purification : Column chromatography with silica gel (40–60 µm) and gradients of ethyl acetate/methanol (95:5) can isolate the dihydrochloride salt .
- Purity validation : Use HPLC with UV detection (λ = 254 nm) and a C18 column to confirm >98% purity .
Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR in DMSO-d6 to confirm proton environments and carbon backbone .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]) verification .
- X-ray crystallography : For absolute configuration determination if crystalline derivatives are obtained .
Q. How should stability studies be designed for aqueous solutions of this compound?
- Methodological Answer :
- Accelerated stability testing : Store solutions at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC and pH shifts .
- Light sensitivity : Use amber vials to prevent photodegradation; assess under UV/visible light exposure .
- Buffer compatibility : Test in phosphate-buffered saline (pH 7.4) and simulate physiological conditions .
Advanced Research Questions
Q. How can contradictory data in receptor-binding assays involving this compound be resolved?
- Methodological Answer :
- Radioligand displacement assays : Use -labeled antagonists (e.g., for muscarinic receptors) to quantify binding affinity (K) and address variability .
- Functional assays : Compare cAMP accumulation (for GPCRs) vs. calcium flux to differentiate agonist/antagonist behavior .
- Structural analogs : Synthesize derivatives (e.g., fluorinated or methylated variants) to isolate steric/electronic effects .
Q. What strategies are effective in identifying degradation pathways under oxidative stress?
- Methodological Answer :
- Forced degradation : Treat with HO (0.1–3% v/v) at 40°C for 24–72 hours. Analyze products via LC-MS/MS .
- Radical scavengers : Add ascorbic acid or EDTA to reaction mixtures to distinguish radical-mediated vs. hydrolytic degradation .
- Isotopic labeling : Use -HO or DO to track oxygen incorporation in degradation products .
Q. How can enantiomeric purity be assessed if the compound exhibits chirality?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA-3 column with hexane/isopropanol (80:20) and 0.1% diethylamine to resolve enantiomers .
- Circular Dichroism (CD) : Correlate CD spectra with enantiomer ratios quantified by HPLC .
- Enzymatic resolution : Incubate with lipases or esterases to selectively hydrolyze one enantiomer .
Key Research Considerations
- Safety : Follow institutional guidelines for dihydrochloride salt handling; neutralize waste with 1M NaOH before disposal .
- Data Reproducibility : Use pharmacopeial-grade reagents (e.g., USP-certified solvents) to minimize batch variability .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reactivity and guide synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
